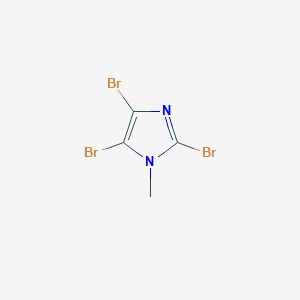

2,4,5-Tribromo-1-methyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-tribromo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br3N2/c1-9-3(6)2(5)8-4(9)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMDVXMJRMNDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347995 | |

| Record name | 2,4,5-Tribromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-91-4 | |

| Record name | 2,4,5-Tribromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,5-Tribromo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,5-Tribromo-1-methyl-1H-imidazole, a key building block in pharmaceutical and materials science research. This document details the experimental protocol, quantitative data, and relevant applications of this versatile compound.

Core Synthesis

The synthesis of this compound is achieved through the direct bromination of 1-methylimidazole. The reaction proceeds by treating N-methylimidazole with bromine in the presence of a base, typically sodium acetate, in an acetic acid solvent. This method allows for the exhaustive bromination of the imidazole ring at the 2, 4, and 5 positions.

Reactants and Stoichiometry

The following table outlines the reactants and their respective quantities for the synthesis of this compound.

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| N-methylimidazole | C₄H₆N₂ | 82.10 | 1.64 g | 19.97 mmol |

| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 25 g | 300 mmol |

| Bromine | Br₂ | 159.808 | 9.6 g | 60.07 mmol |

| Acetic Acid | C₂H₄O₂ | 60.052 | 180 mL | - |

Product Profile

The key properties of the synthesized this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1003-91-4 | [1] |

| Molecular Formula | C₄H₃Br₃N₂ | - |

| Molecular Weight | 318.80 g/mol | - |

| Appearance | Light yellow powder | [1] |

| Purity | ≥98% (Verified by HPLC/NMR) | |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| ¹H NMR | Data not available | - |

| ¹³C NMR | Data not available | - |

| IR Spectrum | Available | |

| Mass Spectrum | Data not available | - |

Experimental Protocol

The following protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

N-methylimidazole

-

Sodium acetate

-

Bromine

-

Acetic acid

-

Water (distilled or deionized)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Distillation apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

High-vacuum pump

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.64 g (19.97 mmol) of N-methylimidazole and 25 g (300 mmol) of sodium acetate in 180 mL of acetic acid.

-

Addition of Bromine: Prepare a solution of 9.6 g (60.07 mmol) of bromine in acetic acid. Add this bromine solution dropwise to the N-methylimidazole solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2.5 hours.

-

Solvent Removal: After the reaction is complete, remove the acetic acid by distillation under reduced pressure.

-

Precipitation and Washing: Suspend the resulting residue in 500 mL of water and stir for 10 minutes at room temperature. Collect the precipitate by filtration. Wash the collected solid with water.

-

Drying: Dry the product under high vacuum to yield this compound as a light yellow powder. The reported yield is approximately 1.82 g (29%), with some product remaining in the mother liquor.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules. Its three bromine atoms provide reactive handles for various cross-coupling reactions, allowing for the selective introduction of different functional groups.

Caption: Key application areas of this compound.

This halogenated imidazole serves as a critical building block for the development of novel compounds in several high-impact areas:

-

Pharmaceuticals: It is a precursor for the synthesis of a variety of bioactive molecules, including potential kinase inhibitors and antiviral agents. The tribromo substitution pattern allows for the strategic modification of the imidazole core to optimize biological activity.

-

Agrochemicals: The compound is utilized in the development of new crop protection agents.

-

Materials Science: It is employed in the creation of functional materials where the imidazole core can impart specific electronic or steric properties.

References

Physical and chemical properties of 2,4,5-Tribromo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Tribromo-1-methyl-1H-imidazole, a halogenated N-methylated imidazole derivative, serves as a pivotal and highly functionalized building block in modern organic and medicinal chemistry. Its unique tribromo-substitution pattern on the imidazole core, combined with the N-methyl group that prevents tautomerization, imparts distinct reactivity and selectivity. This makes it an exceptionally valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents such as kinase inhibitors and antiviral compounds. This technical guide provides a detailed overview of the known physical and chemical properties, experimental protocols for its synthesis, and its application in key chemical transformations.

Chemical Identity and Properties

This compound is a stable, crystalline solid, typically appearing as a white to light yellow or orange powder.[1] It is primarily utilized as a chemical intermediate in pharmaceutical discovery and materials science.[2] The strategic placement of three bromine atoms offers multiple sites for selective functionalization, making it a versatile tool in synthetic chemistry.[2]

Physical and Chemical Properties

A summary of the available quantitative data for this compound is presented below. It should be noted that while some experimental values are available, others are predicted and should be used as an estimation.

| Property | Value | Source / Notes |

| CAS Number | 1003-91-4 | [1] |

| Molecular Formula | C₄H₃Br₃N₂ | - |

| Molecular Weight | 318.80 g/mol | - |

| Appearance | White to Yellow to Orange powder to crystal | [1] |

| Purity | >98.0% (HPLC) | [1] |

| Melting Point | 88.0 to 96.0 °C | [1] |

| Boiling Point | 364.9 °C at 760 mmHg | Predicted |

| Flash Point | 174.5 °C | Predicted |

| Refractive Index | 1.726 | Predicted |

| Density | Data not available | For the non-methylated analog, 2,4,5-tribromo-1H-imidazole, the density is reported as 2.8510 g/cm³.[3] |

| pKa | Data not available | The pKa of the conjugate acid of the parent compound, 1-methylimidazole, is 7.4, indicating it is slightly more basic than imidazole.[4] |

| Solubility | No quantitative data available. Qualitative information for the related 2,4,5-tribromo-1H-imidazole suggests limited solubility in polar solvents like water and higher solubility in non-polar organic solvents.[3] |

Spectroscopic Data

Detailed, experimentally verified 1H-NMR, 13C-NMR, and mass spectrometry data for this compound are not widely available in the public domain. However, an FTIR spectrum is accessible and can be used for identification purposes. Researchers are advised to perform their own analytical characterization upon synthesis or purchase.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the direct bromination of 1-methylimidazole.

Synthesis of this compound

This protocol is based on the direct bromination of N-methylimidazole in acetic acid.

Materials:

-

N-methylimidazole (1.0 equiv)

-

Sodium acetate (approx. 15 equiv)

-

Bromine (3.0 equiv)

-

Acetic acid

-

Water

-

Dichloromethane or Ether (for extraction)

-

Magnesium sulfate or Sodium sulfate (for drying)

-

Saturated sodium bicarbonate solution

Procedure:

-

In a suitable reaction vessel, dissolve N-methylimidazole and sodium acetate in acetic acid.

-

At room temperature, add a solution of bromine in acetic acid dropwise to the mixture.

-

Stir the reaction mixture at room temperature for approximately 2.5 hours.

-

Upon completion, remove the acetic acid by distillation under reduced pressure.

-

Suspend the resulting residue in water and stir for 10 minutes at room temperature.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry under high vacuum to yield the crude product as a light yellow powder.[5]

Work-up and Purification:

-

The crude product can be further purified if necessary. An extraction can be performed by adjusting the pH of an aqueous suspension of the crude product to 7-8 with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ether.

-

Combine the organic phases, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.

-

If further purification is needed, silica gel column chromatography can be employed.[5]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The primary utility of this compound in synthetic chemistry is as a versatile substrate in palladium-catalyzed cross-coupling reactions. The three bromine atoms can be selectively replaced, allowing for the stepwise introduction of different functional groups. This makes it a key intermediate in the synthesis of complex heterocyclic systems for pharmaceuticals and advanced materials.[2]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent electrophile for various cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

-

Stille Coupling: For C-C bond formation with organostannanes.

-

Sonogashira Coupling: For C-C bond formation with terminal alkynes.

These reactions are fundamental in drug development for creating libraries of substituted imidazoles, which are common scaffolds in bioactive molecules.[2]

Caption: Reactivity of this compound in cross-coupling reactions.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized protocol adapted from established procedures for the Suzuki coupling of bromo-heterocycles. Optimization for specific substrates is recommended.

Materials:

-

This compound (1.0 equiv)

-

Aryl- or heteroarylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, 4-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF), potentially with water

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere, add this compound, the boronic acid, the base, the palladium catalyst, and the ligand (if used).

-

Add the anhydrous solvent via syringe. If a biphasic system is used, add degassed water.

-

Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Experimental Protocol for Buchwald-Hartwig Amination

This generalized protocol is based on standard procedures for the amination of aryl bromides. The choice of catalyst, ligand, and base is crucial and often substrate-dependent.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.2 - 2.0 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-4 mol%)

-

Phosphine Ligand (e.g., BINAP, XPhos, BrettPhos, 2-8 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, LiHMDS, 1.4 - 2.2 equiv)

-

Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

-

Add the solvent, followed by this compound and the amine.

-

Seal the vessel and heat the reaction mixture to the required temperature (typically 65-110 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

-

Purify the product by silica gel column chromatography.

Safety and Handling

Detailed toxicology data for this compound is not available. As with all halogenated organic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis. Its utility is most pronounced in modern palladium-catalyzed cross-coupling reactions, providing a reliable pathway to highly functionalized imidazole derivatives. While a significant amount of practical synthetic information is available, a comprehensive public dataset of its physical and spectroscopic properties is still lacking. The protocols and data compiled in this guide serve as a foundational resource for researchers looking to employ this powerful building block in their synthetic endeavors.

References

- 1. rsc.org [rsc.org]

- 2. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. 1H-Imidazole, 2,4,5-tribromo- (CAS 2034-22-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 5. This compound | 1003-91-4 [chemicalbook.com]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 2,4,5-Tribromo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2,4,5-Tribromo-1-methyl-1H-imidazole (C₄H₃Br₃N₂), a versatile building block in pharmaceutical and materials science.[1] The imidazole core is a crucial component in a vast array of biologically active substances and has found significant applications in the development of metal-carbene catalysts and ionic liquids.[2] Understanding the precise three-dimensional arrangement of this compound at the atomic level is paramount for designing novel molecular entities with tailored properties.

Synthesis and Crystallization

The synthesis of this compound was achieved through the bromination of 1-methylimidazole.[2] The resulting precipitate was then recrystallized to obtain single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis

A solution of bromine (143.6 g, 0.9 mol) in 50 ml of glacial acetic acid was added slowly to a solution of 1-methylimidazole (24.6 g, 0.3 mol) in 250 ml of glacial acetic acid while cooling.[2] The resulting solution was stirred overnight and subsequently poured onto 500 ml of ice water. The precipitate of this compound was collected by filtration.[2]

Experimental Protocol: Crystallization

The crude this compound was recrystallized from aqueous ethanol to yield single crystals suitable for X-ray analysis.[2] This process involves dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly, promoting the formation of well-ordered crystals.

Crystal Structure Determination

The determination of the molecular structure was accomplished through single-crystal X-ray diffraction. This powerful analytical technique provides precise measurements of molecular dimensions and the arrangement of atoms within the crystal lattice.[3][4]

Experimental Protocol: X-ray Crystallography

A suitable single crystal of this compound was mounted on a diffractometer. The crystal was kept at a constant temperature while being irradiated with monochromatic X-rays. The diffraction pattern, consisting of a series of reflections of varying intensities, was collected. The collected data was then processed to solve the crystal structure, which involves determining the unit cell dimensions, space group, and the positions of all atoms within the asymmetric unit. The structural model was then refined to achieve the best possible fit to the experimental data.

Crystallographic Data

The crystal structure of this compound was determined to have two symmetry-independent molecules in the asymmetric unit.[2]

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₄H₃Br₃N₂ |

| Formula weight | 318.80 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 11.234(3) Å, α = 90°b = 10.373(3) Å, β = 104.53(3)°c = 14.379(4) Å, γ = 90° |

| Volume | 1620.2(8) ų |

| Z | 8 |

| Density (calculated) | 2.613 Mg/m³ |

| Absorption coefficient | 15.659 mm⁻¹ |

| F(000) | 1152 |

Selected Bond Lengths (Å)

| Bond | Molecule 1 | Molecule 2 |

| Br1-C2 | 1.868(7) | 1.864(7) |

| Br2-C4 | 1.860(7) | 1.862(7) |

| Br3-C5 | 1.855(7) | 1.859(7) |

| N1-C2 | 1.348(9) | 1.352(9) |

| N1-C5 | 1.385(9) | 1.381(9) |

| N1-C1 | 1.463(9) | 1.465(9) |

| N3-C2 | 1.325(9) | 1.322(9) |

| N3-C4 | 1.378(9) | 1.381(9) |

| C4-C5 | 1.341(10) | 1.343(10) |

Selected Bond Angles (°)

| Angle | Molecule 1 | Molecule 2 |

| C2-N1-C5 | 108.9(6) | 109.0(6) |

| C2-N1-C1 | 126.8(6) | 126.9(6) |

| C5-N1-C1 | 124.2(6) | 124.1(6) |

| C2-N3-C4 | 109.4(6) | 109.3(6) |

| N1-C2-N3 | 110.5(6) | 110.5(6) |

| N1-C2-Br1 | 124.0(5) | 124.1(5) |

| N3-C2-Br1 | 125.5(5) | 125.4(5) |

| N3-C4-C5 | 106.3(6) | 106.3(6) |

| N3-C4-Br2 | 127.2(5) | 127.2(5) |

| C5-C4-Br2 | 126.5(5) | 126.5(5) |

| N1-C5-C4 | 104.9(6) | 104.9(6) |

| N1-C5-Br3 | 127.3(5) | 127.3(5) |

| C4-C5-Br3 | 127.8(5) | 127.8(5) |

Molecular and Crystal Packing

The imidazole ring is essentially planar, as expected. The crystal packing is characterized by short hydrogen-bonding contacts between the bromine atoms and the methyl hydrogens of adjacent molecules.[2] This network of weak interactions contributes to the overall stability of the crystal lattice.

Experimental Workflow

The following diagram illustrates the key stages involved in the determination of the crystal structure of this compound.

Caption: Experimental workflow for the crystal structure determination.

This comprehensive overview of the crystal structure of this compound provides essential data and methodologies for researchers engaged in drug discovery and materials science. The detailed structural information presented herein serves as a valuable resource for computational modeling, rational drug design, and the development of novel functional materials.

References

- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 4. rigaku.com [rigaku.com]

Spectroscopic and Structural Elucidation of 2,4,5-Tribromo-1-methyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the highly functionalized building block, 2,4,5-Tribromo-1-methyl-1H-imidazole. This compound is of significant interest in medicinal chemistry and materials science due to its potential as a precursor in the synthesis of kinase inhibitors, antiviral agents, and other bioactive heterocycles.[1] The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties

This compound possesses a central imidazole ring substituted with three bromine atoms and a methyl group on one of the nitrogen atoms. This substitution pattern imparts unique steric and electronic properties that are valuable in the design of complex molecular architectures.

| Property | Value |

| Molecular Formula | C₄H₃Br₃N₂ |

| Molecular Weight | 318.79 g/mol [2] |

| CAS Number | 1003-91-4[2] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.7 | s | 3H | N-CH₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~125 | C4/C5 |

| ~130 | C2 |

| ~35 | N-CH₃ |

Note: The chemical shifts for the brominated carbons (C2, C4, C5) are approximate and based on typical values for halogenated imidazoles.

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | C-H stretch (methyl) |

| ~1500-1400 | Medium | Imidazole ring stretching |

| ~1300-1200 | Medium | C-N stretching |

| ~800-600 | Strong | C-Br stretching |

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 318 | High | [M]⁺ (Molecular ion) |

| 316, 320 | High | Isotopic peaks of [M]⁺ |

| 239 | Medium | [M - Br]⁺ |

| 158 | Medium | [M - 2Br]⁺ |

| 79, 81 | High | [Br]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer was used for both ¹H and ¹³C NMR analysis.

Sample Preparation: Approximately 10-15 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 3.98 seconds

-

Relaxation Delay: 1.0 second

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: 1.09 seconds

-

Relaxation Delay: 2.0 seconds

IR Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond ATR accessory was utilized.

Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.[3] Pressure was applied to ensure good contact between the sample and the crystal.[3]

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Mass Spectrometry

Instrumentation: An Agilent 6120 series single quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Sample Preparation: A dilute solution of this compound was prepared in methanol at a concentration of approximately 1 mg/mL.

Data Acquisition:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 4000 V

-

Fragmentor Voltage: 100 V

-

Drying Gas (N₂): 10 L/min

-

Scan Range: m/z 50-500

Visualizations

The following diagrams illustrate the molecular structure and a logical workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound.

Caption: Workflow for the spectroscopic analysis of the target compound.

References

An In-depth Technical Guide to 2,4,5-Tribromo-1-methyl-1H-imidazole (CAS 1003-91-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,4,5-Tribromo-1-methyl-1H-imidazole, registered under CAS number 1003-91-4. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its utility in constructing complex molecular architectures.

Core Properties and Specifications

This compound is a halogenated imidazole derivative. The strategic placement of three bromine atoms on the imidazole ring, combined with the N-methyl group, makes it an excellent precursor for the synthesis of polysubstituted imidazoles through various cross-coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1003-91-4 | [1][2] |

| Molecular Formula | C₄H₃Br₃N₂ | [1][3] |

| Molecular Weight | 318.79 g/mol | [1][3] |

| Appearance | White to yellow to orange powder/crystal | |

| Melting Point | 88.0 to 96.0 °C | |

| Purity | >98.0% (HPLC) | |

| Synonyms | 1-Methyl-2,4,5-tribromoimidazole | [3] |

Spectral Data

While a detailed spectral analysis is beyond the scope of this guide, researchers can obtain spectral data (such as ¹H NMR, ¹³C NMR, and IR) from various suppliers or through experimental analysis to confirm the structure of the compound.[2]

Synthesis and Experimental Protocols

This compound is typically synthesized from 1-methylimidazole. A general experimental protocol for its synthesis is provided below, followed by detailed protocols for its application in key cross-coupling reactions.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 1-methylimidazole.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1-methylimidazole in a suitable solvent such as glacial acetic acid.

-

Bromination: Slowly add a solution of bromine in the same solvent to the 1-methylimidazole solution at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, pour the mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Applications in Organic Synthesis

The tribrominated nature of this imidazole derivative allows for selective and sequential functionalization at the C2, C4, and C5 positions, making it a valuable tool in the synthesis of complex heterocyclic compounds.[4] It is particularly useful in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various boronic acids to introduce aryl or other organic substituents onto the imidazole core.

Experimental Protocol for Synthesis of a 2,4,5-Triaryl-1-methyl-1H-imidazole:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired arylboronic acid (3.3 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and methanol (5:1).

-

Reaction Conditions: Heat the reaction mixture at reflux (typically 80-110 °C) and stir vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2,4,5-triaryl-1-methyl-1H-imidazole.[5][6][7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amino groups onto the imidazole ring.

Experimental Protocol for the Amination of this compound:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong base (e.g., NaOtBu, 1.5 equivalents).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Conditions: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[8][9][10][11]

Suppliers

This compound is available from a variety of chemical suppliers that cater to the research and development community. A non-exhaustive list of potential suppliers is provided below. It is recommended to contact the suppliers directly for the most up-to-date product information, availability, and pricing.

-

Adamas Reagent, Ltd.[2]

-

Accela ChemBio Co.,Ltd.[2]

-

Alfa Chemistry[1]

-

Career Henan Chemical Co.[2]

-

Pharmaffiliates[3]

-

Shanghai Hanhong Scientific Co.,Ltd.[2]

-

Shanghai Jian Chao Chemical Technology Co., Ltd.[2]

-

Sigma-Aldrich

-

TCI Chemicals

Safety Information

Detailed safety information, including hazard identification, first-aid measures, and handling and storage recommendations, can be found in the Safety Data Sheet (SDS) provided by the supplier. It is imperative to review the SDS thoroughly before handling this chemical and to use appropriate personal protective equipment (PPE).

Conclusion

This compound (CAS 1003-91-4) is a highly functionalized and versatile building block with significant applications in the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it an invaluable tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties, synthesis, and key applications to support further research and development efforts.

References

- 1. 1003-91-4 suppliers USA [americanchemicalsuppliers.com]

- 2. This compound | 1003-91-4 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 5. jocpr.com [jocpr.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.rug.nl [research.rug.nl]

- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of the Ocean: A Technical Guide to Marine Brominated Imidazoles

For Researchers, Scientists, and Drug Development Professionals

The marine environment represents a vast and largely untapped resource for novel bioactive compounds with significant therapeutic potential. Among these, brominated imidazole alkaloids, primarily sourced from marine sponges, have emerged as a promising class of natural products exhibiting a wide range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive overview of the key marine sources of these compounds, quantitative data on their isolation, detailed experimental protocols, and insights into their mechanisms of action.

Primary Marine Sources of Brominated Imidazoles

Marine sponges are the most prolific producers of brominated imidazole alkaloids. Several genera are particularly noteworthy for their rich and diverse chemical profiles of these compounds.

Key Marine Sponge Genera:

-

Leucetta and Clathrina (Class Calcarea): These calcareous sponges are known to produce a variety of 2-aminoimidazole alkaloids, including naamidines and kealiinines.

-

Agelas (Class Demospongiae): This genus is a well-known source of pyrrole-imidazole alkaloids, such as oroidin and the potent cytotoxic agent agelastatin.

-

Axinella (Class Demospongiae): Sponges of this genus have yielded complex dimeric pyrrole-imidazole alkaloids like the massadines.

-

Stylissa (Class Demospongiae): This genus is also a significant producer of pyrrole-imidazole alkaloids.

While sponges are the primary source, other marine organisms, including red algae and marine bacteria, have also been identified as potential producers of brominated compounds, though research in these areas is less extensive.

Quantitative Data on Brominated Imidazole Isolation

The yield of brominated imidazoles from marine sponges can vary significantly depending on the species, geographical location, and extraction methodology. The following table summarizes available quantitative data from the literature.

| Compound Name | Marine Source | Yield | Reference |

| Oroidin | Agelas oroides | 10-15 mg of pure compound from 1 kg of wet sponge | [1](2) |

| (-)-Cylindradine A | Petrosia (Strongylophora) sp. | ~0.1% of sponge dry weight | [3](4) |

| Unnamed Compound | Petrosia (Strongylophora) sp. | ~0.01% of sponge dry weight | [3](4) |

| Unnamed Compound | Petrosia (Strongylophora) sp. | ~0.2% of sponge dry weight | [3](4) |

| Methyldorimidazole | Leucetta chagosensis | 2 mg from 4 g of MeOH extract | [5](6) |

| Preclathridine B | Leucetta chagosensis | 2.5 mg from 4 g of MeOH extract | [5](6) |

Experimental Protocols

The successful isolation and purification of brominated imidazoles from marine sponges require a systematic approach involving solvent extraction and multi-step chromatography.

Protocol 1: General Extraction and Isolation of Oroidin from Agelas sp.[1](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYd4PoeMjYkzzuNhoiUyl9JMIdoYRdHhN_KsbN_tghRw0OuLb9zbGtfA878XJFPhE7mcivRtt0AV1dCFEcFTb3GuE59sZmxow-1B96pJPWw0ngWG5dRYedwWskviHmRFERFIosHDA_-m3cHnhLQREADuqIoTsKwMH8uk_iYm7WNI3p6V3irufiiEYcYtIUxp86H6JyB31es9LBWCS--y988s4PFhtzs4Y7pbgB)

1. Sample Collection and Preparation:

-

Collect fresh specimens of the marine sponge and immediately freeze them at -20°C to preserve the chemical integrity of the metabolites.

-

Cut the frozen sponge material into small pieces and homogenize it with an equal volume of methanol (MeOH) using a high-speed blender.

2. Extraction:

-

Macerate the resulting homogenate at room temperature for 24 hours to allow for thorough extraction of the alkaloids.

-

Filter the mixture to separate the solvent from the sponge biomass.

-

Repeat the extraction process on the sponge biomass two more times with fresh MeOH to ensure maximum recovery of the target compounds.

-

Combine all the methanolic extracts.

3. Solvent Partitioning for Enrichment:

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).

-

Perform a liquid-liquid partition with n-hexane to remove nonpolar compounds such as lipids. Repeat the hexane wash three times.

-

Subsequently, partition the aqueous methanolic phase against ethyl acetate (EtOAc). The brominated imidazole alkaloids will preferentially move into the EtOAc phase.

-

Collect the EtOAc phase and evaporate the solvent to yield an oroidin-rich fraction.

4. Chromatographic Purification:

-

High-Performance Liquid Chromatography (HPLC):

-

Dissolve the oroidin-rich fraction in the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% Trifluoroacetic Acid - TFA).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Utilize a semi-preparative HPLC system equipped with a C18 reversed-phase column (e.g., 250 x 10 mm, 10 µm particle size).

-

Employ a gradient elution system, for example, starting with 10% acetonitrile in water with 0.1% TFA and increasing to 40% acetonitrile over 30 minutes, at a flow rate of approximately 4.0 mL/min.

-

Monitor the elution profile using a UV detector at wavelengths of 254 nm and 280 nm.

-

Collect the fractions corresponding to the peak of interest (oroidin typically elutes at around 18-22 minutes under these conditions).

-

5. Purity Analysis and Final Product Preparation:

-

Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated compound.

-

Pool the fractions with a purity of >98%.

-

Lyophilize the pooled fractions to obtain pure oroidin as a solid.

Protocol 2: Isolation of Methyldorimidazole and Preclathridine B from Leucetta chagosensis[3](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjurdtNEYUd1lUnh9WmzWAWwfGpJPwQSsufyL8sc5xZxkVVrhnxCHvUr8CiU6s6iMX7bYMfrpPAp61GT7btoOlNymfCjhL2i0mKBF5ijdnRVhVakBL3KqQwiV16nCARIuDoLmFLt-UBfMEN7I=)

1. Extraction and Initial Fractionation:

-

Extract the freeze-dried sponge tissue with methanol.

-

Subject the methanolic extract to solvent partitioning to obtain hexane, ethyl acetate, butanol, and aqueous phases.

2. Chromatographic Separation:

-

Subject the ethyl acetate fraction to column chromatography on Sephadex LH-20 using methanol as the eluent.

-

Further purify the resulting fractions using a reversed-phase silica gel column with a mobile phase of MeOH:H₂O:TFA (50:50:1%).

-

Perform semi-preparative HPLC on the promising fractions to isolate the pure compounds.

Visualizing the Molecular Landscape

To better understand the origin and function of these marine natural products, the following diagrams illustrate a proposed biosynthetic pathway, a general experimental workflow for their isolation, and the signaling pathways affected by two prominent brominated imidazoles.

Caption: Proposed biosynthetic pathway of pyrrole-imidazole alkaloids from amino acid precursors.

Caption: General experimental workflow for the isolation and purification of brominated imidazoles.

Caption: Signaling pathway of Naamidine A leading to apoptosis and MAPK activation.[7](8--INVALID-LINK--

Caption: Mechanism of action of Agelastatin A in the inhibition of protein synthesis.[9](10)

Conclusion and Future Directions

Brominated imidazoles from marine sponges represent a rich and diverse source of lead compounds for drug discovery. The potent and varied biological activities of these natural products, coupled with their unique chemical architectures, make them compelling targets for further investigation. This guide provides a foundational understanding of the key aspects of sourcing, isolating, and characterizing these valuable marine metabolites. Future research should focus on expanding the quantitative analysis of these compounds across a wider range of sponge species, optimizing and standardizing isolation protocols, and further elucidating the intricate signaling pathways through which they exert their biological effects. Such efforts will be crucial in translating the therapeutic promise of these marine natural products into tangible clinical applications.

References

- 1. Agelastatin E, agelastatin F, and benzosceptrin C from the marine sponge Agelas dendromorpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Total Syntheses of (±)-Massadine and Massadine Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two new imidazole alkaloids from Leucetta chagosensis sponge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. cris.tau.ac.il [cris.tau.ac.il]

- 10. Inhibition of Eukaryotic Translation by the Antitumor Natural Product Agelastatin A [pubmed.ncbi.nlm.nih.gov]

Navigating the Regioselective Reactivity of Tribromoimidazoles: A Technical Guide to Functionalization at the 2-Position

For Researchers, Scientists, and Drug Development Professionals

The tribromoimidazole scaffold is a versatile building block in medicinal chemistry and materials science. Its three bromine atoms offer multiple points for chemical modification, enabling the synthesis of diverse and complex molecular architectures. A key aspect of its synthetic utility lies in the differential reactivity of the bromine atoms, particularly the enhanced reactivity of the bromine at the C2-position. This technical guide provides an in-depth analysis of the selective functionalization of the 2-position of N-protected 2,4,5-tribromoimidazoles, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid in the strategic design and execution of synthetic routes.

Enhanced Reactivity at the C2-Position

The bromine atom at the 2-position of the imidazole ring is the most susceptible to substitution, a phenomenon attributed to the electronic properties of the imidazole ring. The two nitrogen atoms exert a significant influence on the electron distribution, rendering the C2-position more electrophilic and the C2-bromine a better leaving group compared to the bromines at the C4 and C5 positions. This inherent reactivity allows for highly regioselective transformations, which is a cornerstone of efficient synthetic strategies.

Two primary methodologies have proven effective for the selective functionalization of the 2-bromo position: metal-halogen exchange followed by electrophilic quench, and palladium-catalyzed cross-coupling reactions.

Metal-Halogen Exchange: A Gateway to Diverse Functionality

Metal-halogen exchange is a powerful technique for converting an aryl or heteroaryl halide into a potent nucleophile. In the case of N-protected 2,4,5-tribromoimidazoles, this reaction can be controlled to occur selectively at the 2-position, providing a versatile intermediate for the introduction of a wide range of electrophiles.

Quantitative Data for Metal-Halogen Exchange at the C2-Position

The choice of the organometallic reagent is crucial for achieving high regioselectivity. While strong bases like n-butyllithium can lead to a mixture of products due to competing lithiation at both the C2 and C5 positions, other organometallic reagents exhibit remarkable selectivity for the C2-bromine. The following table summarizes the outcomes of metal-halogen exchange reactions on 1-protected 2,4,5-tribromoimidazoles.

| Organometallic Reagent | Electrophile | Product | Yield (%) | Reference |

| Ethylmagnesium Bromide | H₂O | 1-Protected-4,5-dibromoimidazole | Good | [1] |

| Methyllithium | H₂O | 1-Protected-4,5-dibromoimidazole | Good | [1] |

| s-Butyllithium | H₂O | 1-Protected-4,5-dibromoimidazole | Good | [1] |

| Phenyllithium | H₂O | 1-Protected-4,5-dibromoimidazole | Good | [1] |

Note: The term "Good" is used as reported in the primary literature, suggesting synthetically useful yields.

Experimental Protocol: Selective Lithiation and Quench

This protocol describes the general procedure for the regioselective metal-halogen exchange at the 2-position of a 1-protected 2,4,5-tribromoimidazole and subsequent reaction with an electrophile.

Materials:

-

1-Protected-2,4,5-tribromoimidazole

-

Anhydrous tetrahydrofuran (THF)

-

Organometallic reagent (e.g., Ethylmagnesium bromide in THF)

-

Electrophile (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Dissolve the 1-protected 2,4,5-tribromoimidazole in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of the organometallic reagent (e.g., a solution of ethylmagnesium bromide in THF) to the cooled solution.

-

Stir the reaction mixture at -78 °C for the appropriate time to ensure complete metal-halogen exchange.

-

Add the desired electrophile (e.g., benzaldehyde) to the reaction mixture and continue stirring at -78 °C.

-

Allow the reaction to warm to room temperature and quench by the addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of C-C and C-heteroatom bonds. The heightened reactivity of the 2-bromo position in tribromoimidazoles makes it an excellent substrate for these transformations, allowing for the introduction of aryl, heteroaryl, and other organic moieties with high regioselectivity. A notable application of this strategy is in the total synthesis of the marine alkaloid Nortopsentin D, where a selective Suzuki coupling at the C2-position of a tribromoimidazole derivative is a key step.[2]

Quantitative Data for Suzuki Coupling at the C2-Position

While specific yield data for a wide range of coupling partners with 2,4,5-tribromoimidazole is not extensively tabulated in the literature, the successful synthesis of Nortopsentin D highlights the viability of this approach. The reaction of a protected 2,4,5-tribromoimidazole with an indolylboronic acid derivative proceeds selectively at the 2-position.

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1-SEM-2,4,5-tribromoimidazole | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Not explicitly stated, but successful step in a multi-step synthesis |

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction at the 2-position of a 1-protected 2,4,5-tribromoimidazole.

Materials:

-

1-Protected-2,4,5-tribromoimidazole

-

Aryl or heteroaryl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

-

Water (if using a two-phase system)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

To a reaction vessel, add the 1-protected 2,4,5-tribromoimidazole, the boronic acid or ester, and the base.

-

Add the palladium catalyst and any necessary ligands.

-

Add the anhydrous solvent(s).

-

Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion and Future Outlook

The selective reactivity of the bromine atom at the 2-position of tribromoimidazoles provides a reliable and efficient handle for the synthesis of a wide array of functionalized imidazole derivatives. Both metal-halogen exchange and palladium-catalyzed cross-coupling reactions have been demonstrated as effective strategies for this purpose. For researchers in drug discovery and materials science, a thorough understanding of these methodologies is crucial for the rational design of novel compounds with desired properties.

Future research in this area will likely focus on expanding the scope of electrophiles and coupling partners, developing more sustainable and efficient catalytic systems, and exploring the reactivity of the remaining bromine atoms at the C4 and C5 positions for sequential functionalization, thereby unlocking the full potential of the tribromoimidazole scaffold.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2,4,5-Tribromo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Tribromo-1-methyl-1H-imidazole is a versatile, polyhalogenated heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its three bromine substituents offer multiple points for functionalization through cross-coupling reactions, enabling the synthesis of complex, multi-substituted imidazole derivatives. The N-methyl group provides stability and prevents tautomerization, simplifying its reactivity compared to N-H imidazoles.[1]

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, valued for its mild reaction conditions and tolerance of a wide range of functional groups. This document provides detailed application notes and protocols for the use of this compound in Suzuki cross-coupling reactions, facilitating the development of novel compounds for pharmaceutical and other applications.

Reactivity and Regioselectivity

The three bromine atoms on the 1-methylimidazole core exhibit differential reactivity, which can be exploited for selective, stepwise functionalization. While extensive studies on the 1-methyl derivative are not widely published, literature on the analogous 1-[[2-(trimethylsilyl)ethoxy]methyl] (SEM) protected 2,4,5-tribromo-1H-imidazole provides valuable insights. In this analogue, selective Suzuki-Miyaura coupling occurs preferentially at the C2 position. This enhanced reactivity at C2 is a key feature for controlled, sequential derivatization of the imidazole scaffold. The relative reactivity for direct Suzuki coupling at the C4 and C5 positions is less established and may require more forcing conditions or alternative coupling strategies.

Data Presentation: Representative Suzuki Cross-Coupling Reactions

The following table summarizes representative reaction conditions and yields for the selective mono-arylation of a 2,4,5-tribromo-1H-imidazole derivative. The data is adapted from studies on a SEM-protected analogue, which is expected to exhibit similar reactivity at the imidazole core.

Table 1: Selective Mono-Arylation of a 2,4,5-Tribromo-1H-imidazole Derivative with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 100 | 12 | 2-(2-Naphthyl)-4,5-dibromo-1-SEM-imidazole | 75 |

| 2 | 4-Biphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 100 | 12 | 2-(4-Biphenylyl)-4,5-dibromo-1-SEM-imidazole | 81 |

Data adapted from Langhammer, I., & Erker, T. (2005). Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole halides with arylboronic acids. Heterocycles, 65(8), 1975-1984. The substrate used was 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole.

Experimental Protocols

Protocol 1: General Procedure for Selective C2-Arylation of this compound

This protocol is a general method for the selective mono-arylation at the C2 position of this compound with an arylboronic acid. Researchers should optimize conditions for their specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

-

Toluene (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser, etc.)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

-

Solvent Addition: Add anhydrous toluene via syringe to the flask.

-

Degassing: Bubble nitrogen or argon through the stirred reaction mixture for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Extraction and Drying: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-4,5-dibromo-1-methyl-1H-imidazole.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Selective C2-Arylation

The diagram below outlines the key steps in the experimental protocol for the selective Suzuki cross-coupling at the C2 position of this compound.

Caption: General workflow for selective Suzuki cross-coupling reaction.

References

Application Notes and Protocols for Stille Coupling with 2,4,5-Tribromo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, widely utilized in organic synthesis.[1][2] This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide or pseudohalide.[1] Due to its tolerance of a wide array of functional groups and typically mild reaction conditions, the Stille coupling has become an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[3][4]

2,4,5-Tribromo-1-methyl-1H-imidazole is a highly functionalized building block of significant interest in medicinal chemistry and drug development. The presence of three bromine atoms at distinct positions on the imidazole ring offers opportunities for selective, sequential functionalization, allowing for the construction of diverse molecular architectures. The Stille coupling provides an efficient means to introduce aryl, vinyl, or alkynyl substituents at these positions, leading to the synthesis of novel compounds with potential biological activity.

These application notes provide a detailed protocol for the Stille coupling of this compound with various organostannanes.

Reaction Principle

The catalytic cycle of the Stille reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5] Initially, a palladium(0) catalyst undergoes oxidative addition with the bromo-imidazole substrate. This is followed by transmetalation, where the organic group from the organostannane reagent is transferred to the palladium center. Finally, reductive elimination from the resulting palladium(II) complex yields the desired substituted imidazole product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5]

Experimental Protocols

This section provides a general experimental protocol for the Stille coupling of this compound. It is important to note that reaction conditions may require optimization depending on the specific organostannane used and the desired degree of substitution.

Materials and Reagents:

-

This compound

-

Organostannane (e.g., Tributyl(phenyl)stannane, Tributyl(vinyl)stannane, Tributyl(ethynyl)stannane)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)[2]

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Anhydrous and degassed solvent (e.g., Toluene, DMF, THF)[6]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Stirring and heating apparatus

-

Reagents for workup and purification (e.g., potassium fluoride solution, ethyl acetate, hexanes, silica gel)

General Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (1-5 mol%), and any solid ligand.

-

Solvent Addition: Add the anhydrous and degassed solvent (5-10 mL per mmol of the imidazole substrate) via syringe.

-

Reagent Addition: Add the organostannane reagent (1.1-1.5 equiv. per bromine atom to be substituted) via syringe.

-

Reaction Conditions: Stir the reaction mixture at the desired temperature (typically between 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to over 24 hours depending on the reactivity of the substrates.[6]

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent such as ethyl acetate.

-

To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin salts.[3]

-

Filter the mixture through a pad of Celite® to remove the precipitated tin salts.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted imidazole product.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Stille coupling of this compound with various organostannanes. Please note that these are representative examples and actual results may vary.

Table 1: Stille Coupling of this compound with Aryl Stannanes

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 75-85 |

| 2 | Tributyl(4-methoxyphenyl)stannane | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Dioxane | 100 | 18 | 70-80 |

| 3 | Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 24 | 65-75 |

Table 2: Stille Coupling of this compound with Vinyl and Alkynyl Stannanes

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | THF | 80 | 8 | 80-90 |

| 2 | (E)-Tributyl(styryl)stannane | Pd₂(dba)₃ (2) | AsPh₃ (4) | DMF | 100 | 16 | 70-80 |

| 3 | Tributyl(phenylethynyl)stannane | Pd(PPh₃)₄ (5) | CuI (10) | THF | 65 | 6 | 85-95 |

Mandatory Visualizations

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Caption: Experimental workflow for the Stille coupling reaction.

References

Application of 2,4,5-Tribromo-1-methyl-1H-imidazole in Kinase Inhibitor Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Tribromo-1-methyl-1H-imidazole is a highly functionalized and versatile synthetic building block crucial in the development of potent and selective kinase inhibitors.[1] Its three bromine atoms offer distinct reactivity profiles, enabling regioselective functionalization through various cross-coupling reactions. This allows for the systematic construction of complex 2,4,5-trisubstituted imidazole scaffolds, which are privileged structures in the design of inhibitors for key kinases implicated in diseases such as cancer and inflammatory disorders. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on targeting Activin receptor-like kinase 5 (ALK5) and Transforming growth factor-β-activated kinase 1 (TAK1).

Key Applications

The primary application of this compound in this context is as a scaffold for the synthesis of 2,4,5-triaryl-1-methyl-1H-imidazole derivatives. The strategic arrangement of different aryl moieties at the 2, 4, and 5-positions allows for the fine-tuning of inhibitory activity and selectivity against specific kinase targets. The N-methyl group provides stability and prevents unwanted side reactions at the imidazole nitrogen. The bromine atoms can be sequentially substituted using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, providing a modular approach to a diverse range of potential inhibitors.[1]

Featured Kinase Targets

Activin Receptor-Like Kinase 5 (ALK5)

ALK5, also known as Transforming Growth Factor-β (TGF-β) type I receptor, is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway. Dysregulation of this pathway is implicated in a variety of pathological conditions, including cancer and fibrosis. Small molecule inhibitors of ALK5 can block the phosphorylation of downstream SMAD proteins, thereby inhibiting the pro-tumorigenic and fibrotic effects of TGF-β.[2] Several 2,4,5-trisubstituted imidazole derivatives have been identified as potent ALK5 inhibitors.[2][3]

Transforming Growth Factor-β-Activated Kinase 1 (TAK1)

TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is a key signaling node in inflammatory and immune responses. It is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1, and regulates downstream pathways such as NF-κB and JNK/p38 MAPK.[4] Inhibition of TAK1 is a promising therapeutic strategy for a range of inflammatory diseases and certain cancers. Imidazole-based compounds have been successfully developed as selective TAK1 inhibitors.[4]

Data Presentation: Inhibitory Activity of 2,4,5-Trisubstituted Imidazole Derivatives

The following table summarizes the in vitro inhibitory activity of representative 2,4,5-trisubstituted imidazole-based kinase inhibitors. While not all of these were explicitly synthesized from this compound in the cited literature, their structures highlight the therapeutic potential of the scaffolds readily accessible from this starting material.

| Compound ID | Target Kinase | Structure | IC50 (nM) | Reference |

| ALK5 Inhibitor 11e | ALK5 | 2-(3-carbamoylbenzyl)-4-(quinoxalin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole | 1.1 | [2] |

| TAK1 Inhibitor 22 | TAK1 | 2,4-di(carboxamido)-1H-imidazole derivative | 250 | [4] |

Experimental Protocols

General Workflow for Kinase Inhibitor Synthesis

The synthesis of 2,4,5-trisubstituted imidazole-based kinase inhibitors from this compound can be conceptualized as a stepwise functionalization process. The differing reactivity of the bromine atoms (typically C2 > C5 > C4) allows for sequential Suzuki-Miyaura cross-coupling reactions to introduce the desired aryl or heteroaryl groups.

Protocol 1: Synthesis of a 2,4,5-Triaryl-1-methyl-1H-imidazole ALK5 Inhibitor (Representative)

This protocol is a representative procedure for the synthesis of a 2,4,5-triaryl-1-methyl-1H-imidazole, a scaffold found in potent ALK5 inhibitors, using a stepwise Suzuki-Miyaura coupling approach starting from this compound.

Materials:

-

This compound

-

Arylboronic acid 1 (e.g., quinoxalin-6-ylboronic acid)

-

Arylboronic acid 2 (e.g., 6-methylpyridin-2-ylboronic acid)

-

Arylboronic acid 3 (e.g., 3-(aminocarbonyl)phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

Step 1: First Suzuki-Miyaura Coupling (e.g., at the C2 position)

-

To a dried flask under an inert atmosphere, add this compound (1.0 eq.), arylboronic acid 1 (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).

-

Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the 2-aryl-4,5-dibromo-1-methyl-1H-imidazole intermediate.

Step 2: Second Suzuki-Miyaura Coupling (e.g., at the C5 position)

-

Repeat the procedure from Step 1 using the 2-aryl-4,5-dibromo-1-methyl-1H-imidazole intermediate (1.0 eq.) and arylboronic acid 2 (1.1 eq.).

-

Purify the product to obtain the 2,5-diaryl-4-bromo-1-methyl-1H-imidazole.

Step 3: Third Suzuki-Miyaura Coupling (at the C4 position)

-

Follow the procedure from Step 1 using the 2,5-diaryl-4-bromo-1-methyl-1H-imidazole intermediate (1.0 eq.) and arylboronic acid 3 (1.1 eq.).

-

After purification, the final 2,4,5-triaryl-1-methyl-1H-imidazole product is obtained.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This is a general protocol for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

-

Recombinant human kinase (e.g., ALK5 or TAK1)

-

Peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Synthesized inhibitor compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.

-

In a 384-well plate, add the kinase, the peptide substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Diagrams

TGF-β/ALK5 Signaling Pathway

The TGF-β signaling pathway is initiated by the binding of TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 phosphorylates downstream signaling molecules, SMAD2 and SMAD3, leading to their association with SMAD4 and translocation to the nucleus to regulate gene expression. ALK5 inhibitors block this cascade at the receptor level.

TAK1 Signaling Pathway

TAK1 is a central kinase in several signaling pathways, including the NF-κB and MAPK pathways, which are activated by pro-inflammatory cytokines like TNF-α. Upon receptor activation, TAK1 is recruited and activated, leading to the phosphorylation of downstream kinases IKKβ (for NF-κB activation) and MKKs (for p38 and JNK activation). TAK1 inhibitors prevent the activation of these downstream inflammatory and stress-response pathways.

References

- 1. China Intermediates this compound for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 1,2,4-trisubstituted imidazoles and 1,3,5-trisubstituted pyrazoles as inhibitors of transforming growth factor beta type 1 receptor (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Diaryl-imidazole Based Antiviral Agents from 2,4,5-Tribromo-1-methyl-1H-imidazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, diaryl-substituted imidazoles have garnered significant attention as potent inhibitors of host cell kinases, such as p38 MAP kinase, which are crucial for the replication of a variety of viruses. By targeting host cell machinery, these compounds can offer a broad-spectrum antiviral strategy with a higher barrier to the development of viral resistance.

This document provides detailed protocols for the synthesis of diaryl-imidazole derivatives, potential antiviral agents, using 2,4,5-Tribromo-1-methyl-1H-imidazole as a versatile starting material. The synthetic strategy hinges on sequential, site-selective palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties at the C2 and C4 positions of the imidazole ring.

Synthetic Strategy Overview

The synthesis of unsymmetrical 2,4-diaryl-1-methyl-1H-imidazoles from this compound can be achieved through a regioselective, step-wise functionalization. The higher reactivity of the bromine atom at the C2 position of the imidazole ring allows for a selective initial Suzuki coupling. Subsequent metal-halogen exchange at one of the remaining bromine positions, followed by a second Suzuki coupling, affords the desired diaryl-imidazole.

A representative synthetic workflow is depicted below:

Experimental Protocols

Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 2-(Aryl)-4,5-dibromo-1-methyl-1H-imidazole (Intermediate)

This protocol describes the selective Suzuki-Miyaura coupling at the C2 position of this compound.

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and a suitable base (e.g., Na₂CO₃, 2.0 eq.).

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), to the flask.

-

Solvent Addition and Degassing: Add a degassed solvent mixture, typically a 4:1 mixture of 1,4-dioxane and water. Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-